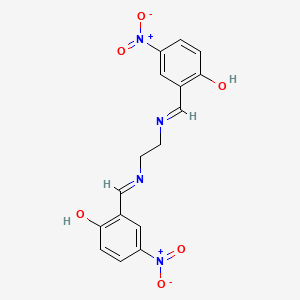

n,n'-Bis(5-nitrosalicylidene)ethylenediamine

Description

Structure

3D Structure

Properties

CAS No. |

6337-28-6 |

|---|---|

Molecular Formula |

C16H14N4O6 |

Molecular Weight |

358.31 g/mol |

IUPAC Name |

2-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]ethyliminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C16H14N4O6/c21-15-3-1-13(19(23)24)7-11(15)9-17-5-6-18-10-12-8-14(20(25)26)2-4-16(12)22/h1-4,7-10,21-22H,5-6H2 |

InChI Key |

YLTXOGYEOSBKDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol typically involves a multi-step process. The initial step often includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with an appropriate amine to form a Schiff base. This is followed by further reactions to introduce additional nitro and hydroxyl groups under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction may produce amino derivatives.

Scientific Research Applications

Coordination Chemistry

N,N'-Bis(5-nitrosalicylidene)ethylenediamine acts as a versatile ligand in the formation of metal complexes. These complexes are crucial in catalysis and materials science.

Case Study: Metal Ion Extraction

A study demonstrated that this compound can effectively extract metal ions such as copper(II), nickel(II), and zinc(II) from aqueous solutions. The extraction efficiency was evaluated using liquid-liquid extraction methods, with the following results:

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Copper(II) | 99.79 |

| Zinc(II) | 87.68 |

| Nickel(II) | 60.98 |

This high extraction efficiency indicates its potential use in environmental remediation and recovery of valuable metals from industrial waste .

Analytical Chemistry

The compound is utilized in developing sensitive sensors for detecting metal ions, providing reliable methods for environmental monitoring.

Application: Sensor Development

This compound-based sensors have shown promise in selectively detecting heavy metals in water samples. The sensor's sensitivity and specificity make it a valuable tool for environmental assessments.

Biological Applications

Research indicates that this compound exhibits notable biological activities, particularly as an antimicrobial and antioxidant agent.

Case Study: Antimicrobial Activity

Studies have demonstrated that metal complexes of this compound possess significant antibacterial properties against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in pharmaceutical formulations targeting bacterial infections.

Material Science

The compound contributes to developing innovative materials with unique properties, such as improved stability and functionality.

Application: Polymer Inclusion Membranes

This compound has been incorporated into polymer inclusion membranes to enhance their selectivity for metal ions. This application is particularly relevant in water treatment technologies.

Mechanism of Action

The mechanism of action of 2-{(E)-[((E)-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic and steric properties of salen ligands are highly dependent on substituents. Key comparisons include:

- Nitro vs. This electron-withdrawing effect is reflected in the higher υC=N frequency (1639 cm⁻¹ vs. ~1625–1635 cm⁻¹ for methyl derivatives) .

- Nitro vs. Sulfonato: Sulfonato groups improve aqueous solubility, making the ligand suitable for biphasic extraction systems, whereas the nitro derivative’s insolubility limits its use to non-aqueous environments .

Metal-Binding and Extraction Efficiency

Salen ligands exhibit varying affinities for metal ions depending on substituents:

Crystallographic and Stability Considerations

- This compound Nickel(II) Complex : Crystallizes as NiC₁₆H₁₂N₄O₆·1.6H₂O, with structural features similar to other salen-metal complexes. The nitro group may influence crystal packing via intermolecular interactions, though detailed X-ray data are unavailable .

- N,N'-Bis(5-hydroxysalicylidene)ethylenediamine : Melts at 250°C with >98% purity, suggesting higher thermal stability compared to nitro derivatives, which decompose before melting .

Biological Activity

N,N'-Bis(5-nitrosalicylidene)ethylenediamine, commonly referred to as "salen," is a Schiff base compound that has garnered attention for its diverse biological activities and applications in coordination chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H16N4O4, characterized by the presence of two nitrosalicylaldehyde moieties linked through an ethylenediamine backbone. The compound exhibits a distinctive ability to form stable complexes with various metal ions, which is integral to its biological activity.

The primary mechanism of action for this compound involves complexation with metal ions such as copper (Cu), nickel (Ni), and zinc (Zn). This interaction facilitates the removal of these metal ions from solutions, making it a valuable chelating agent in both environmental and biomedical applications .

Stability Constants

The stability constants for complexes formed between this compound and various metal ions have been extensively studied. For example, the stability constant for copper(II) complexes is significantly higher than that for nickel(II) or zinc(II), indicating a preferential binding affinity toward copper .

1. Metal Ion Recovery

This compound has been employed in methods such as liquid-liquid extraction for the recovery of metal ions from industrial wastewater. Studies have shown that it can achieve extraction efficiencies exceeding 99% for copper ions, making it an effective agent for environmental remediation .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals. This property is crucial in preventing oxidative stress in biological systems, potentially leading to applications in pharmaceuticals aimed at combating oxidative damage .

3. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various bacterial strains. The compound's ability to disrupt bacterial cell membranes through metal ion complexation contributes to its efficacy as an antimicrobial agent .

Case Study 1: Electrocatalytic Activity

A study demonstrated that this compound can enhance the electrocatalytic activity of cobalt-based catalysts when used as a promoter. The formation of carbon-supported Co-salen complexes significantly improved the catalysts' performance in oxygen reduction reactions (ORR), showcasing its potential in energy applications .

Case Study 2: Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), this compound was tested as a photosensitizer. The results indicated improved photovoltaic performance compared to traditional sensitizers, highlighting its utility in renewable energy technologies .

Comparative Analysis with Similar Compounds

| Compound | Metal Ion Affinity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High (Cu > Ni > Zn) | Yes | Yes |

| N,N'-Bis(salicylidene)-1,2-phenylenediamine | Moderate | Yes | Moderate |

| N,N'-Bis(salicylidene)-1,3-propanediamine | Low | No | Low |

Q & A

Q. What are the standard synthetic routes for preparing N,N'-Bis(5-nitrosalicylidene)ethylenediamine, and how can reaction conditions be optimized?

- Methodological Answer : The ligand is typically synthesized via a Schiff base condensation reaction between 5-nitrosalicylaldehyde and ethylenediamine in a 2:1 molar ratio. The reaction is conducted under reflux in ethanol or methanol for 4–6 hours, with pH adjusted to ~5–6 using acetic acid to promote imine formation. Yield optimization requires strict stoichiometric control and inert atmosphere (N₂/Ar) to prevent oxidation byproducts. Post-synthesis, purification is achieved via recrystallization in ethanol or acetonitrile .

Q. How are structural and electronic properties of this compound characterized?

- Methodological Answer : Characterization involves:

- Elemental analysis to confirm stoichiometry.

- IR spectroscopy to identify ν(C=N) stretches (~1600–1640 cm⁻¹) and phenolic ν(O–H) (~3400 cm⁻¹).

- UV-Vis spectroscopy to detect π→π* and n→π* transitions in the 250–400 nm range, indicative of conjugation in the Schiff base framework.

- Single-crystal X-ray diffraction to resolve bond lengths, coordination geometry (e.g., octahedral Mn(III) complexes), and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. What experimental strategies are used to study the catalytic oxidation performance of manganese(III) complexes derived from this compound?

- Methodological Answer : Catalytic epoxidation of styrene is evaluated using:

- Oxidant screening : PhIO vs. NaOCl to compare oxygen atom transfer efficiency.

- Reaction monitoring : GC-MS/HPLC to quantify epoxide yield and byproducts.

- Kinetic studies : Variable-temperature experiments to determine activation parameters (ΔH‡, ΔS‡).

- Mechanistic probes : Addition of radical scavengers (e.g., TEMPO) to test for radical intermediates. Data from such studies reveal that axial ligands (N₃⁻ vs. NCS⁻) modulate catalytic activity by altering Mn(III) redox potentials .

Q. How can discrepancies in catalytic performance data for this compound-based complexes be resolved?

- Methodological Answer : Contradictions in catalytic yields or turnover frequencies (TOFs) often arise from:

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) may stabilize intermediates differently than protic solvents (e.g., methanol).

- Substrate accessibility : Steric hindrance in bulkier substrates reduces reaction rates.

- Oxidant compatibility : PhIO provides higher epoxidation selectivity compared to NaOCl due to reduced side reactions. Systematic control experiments (e.g., varying solvent, substrate, and oxidant) are critical for isolating variables .

Q. What role does the nitro substituent in this compound play in electronic tuning for electrocatalytic applications?

- Methodological Answer : The nitro group at the 5-position:

- Enhances electron-withdrawing effects , lowering the LUMO energy of the ligand and facilitating electron transfer in electrocatalytic cycles.

- Stabilizes metal-ligand charge-transfer (MLCT) states in complexes, as evidenced by red-shifted UV-Vis absorption bands.

- Improves oxidative stability in oxygen-evolving reactions (OER) or fuel cell catalysts. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to correlate substituent effects with overpotential reductions .

Q. How can this compound be tailored for use in dye-sensitized solar cells (DSSCs)?

- Methodological Answer : The ligand’s conjugated π-system and nitro group enable:

- Broad light absorption : Modifying substituents (e.g., electron-donating/withdrawing groups) tunes the absorption edge for panchromatic DSSCs.

- Surface anchoring : Carboxylic acid derivatives of the ligand improve binding to TiO₂ surfaces.

- Electron injection efficiency : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes to optimize charge separation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in ligand synthesis?

- Methodological Answer : Ensure reproducibility by:

- Standardizing purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure ligand.

- Monitoring reaction progress : TLC or in-situ IR tracks imine formation.

- Documenting solvent grades : Trace water in solvents can hydrolyze Schiff bases, requiring anhydrous conditions .

Q. What computational methods complement experimental studies of this compound complexes?

- Methodological Answer :

- DFT calculations : Optimize geometry, compute frontier molecular orbitals (HOMO/LUMO), and simulate UV-Vis spectra (TD-DFT).

- Molecular docking : Predict binding affinities for catalytic substrates.

- Charge-transfer analysis : Natural Bond Orbital (NBO) analysis quantifies metal-ligand electron delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.